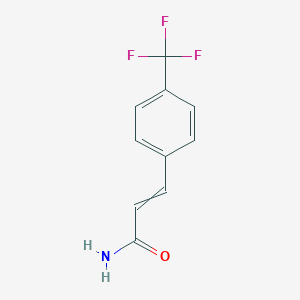

4-(Trifluorométhyl)cinnamamide

Vue d'ensemble

Description

4-(Trifluoromethyl)cinnamamide is an organic compound characterized by the presence of a trifluoromethyl group attached to the cinnamamide structure

Applications De Recherche Scientifique

4-(Trifluoromethyl)cinnamamide has several scientific research applications:

Medicinal Chemistry: Used in the synthesis of bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: Employed in the development of new materials with unique chemical properties.

Biological Research: Investigated for its interactions with biological targets, including enzymes and receptors.

Mécanisme D'action

Target of Action

The primary targets of 4-(Trifluoromethyl)cinnamamide are pathogenic fungi and bacteria . In C. albicans, the most likely targets are caHOS2 and caRPD3, while in S. aureus, the most likely target is saFABH .

Mode of Action

4-(Trifluoromethyl)cinnamamide interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.

Biochemical Pathways

Its interaction with ergosterol suggests it may disrupt sterol biosynthesis, a critical pathway for fungal cell membrane integrity .

Pharmacokinetics

Its molecular weight of 21517 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound exhibits antimicrobial activity, being fungicidal against pathogenic fungi and bactericidal against bacteria . It disrupts the cell wall and membrane, leading to cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cinnamamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a catalyst such as Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes . This method is efficient, offering high conversion rates and mild reaction conditions.

Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)cinnamamide may involve large-scale synthesis using similar catalytic processes. The use of continuous-flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)cinnamamide undergoes various chemical reactions, including:

Amidation: Formation of amide bonds through catalytic or non-catalytic amidation of carboxylic acid substrates.

Substitution Reactions: Involvement in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

Common Reagents and Conditions:

Catalysts: Lipozyme® TL IM, TriTFET (2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine).

Solvents: Common organic solvents such as dichloromethane or ethanol.

Conditions: Mild temperatures (around 45°C) and controlled reaction times (approximately 40 minutes).

Major Products: The major products formed from these reactions include various cinnamamide derivatives, which can be further utilized in medicinal chemistry and material science .

Comparaison Avec Des Composés Similaires

Cinnamic Acid Derivatives: Compounds such as cinnamic acid and cinnamoyl chloride share structural similarities with 4-(Trifluoromethyl)cinnamamide.

Other Cinnamamides: Derivatives with different substituents on the benzene ring, such as 4-chlorocinnamamide or 4-methylcinnamamide.

Uniqueness: 4-(Trifluoromethyl)cinnamamide is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Activité Biologique

4-(Trifluoromethyl)cinnamamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula of 4-(trifluoromethyl)cinnamamide is . It features a trifluoromethyl group, which significantly influences its biological properties. The presence of this electron-withdrawing group enhances the compound's lipophilicity and can affect its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that 4-(trifluoromethyl)cinnamamide exhibits significant antimicrobial activity . In vitro studies have shown that it has comparable or superior efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these pathogens indicate a potent antibacterial effect, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of 4-(Trifluoromethyl)cinnamamide

Anti-Inflammatory Potential

The anti-inflammatory effects of 4-(trifluoromethyl)cinnamamide have also been investigated. It was found to modulate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. Compounds with similar structures have shown varying effects on NF-κB activity, indicating that structural modifications can significantly impact their anti-inflammatory potential .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(trifluoromethyl)cinnamamide, particularly against melanoma cells. In vitro assays demonstrated that this compound can induce cell cycle arrest and inhibit the proliferation of B16-F10 melanoma cells. The mechanism appears to involve the downregulation of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis .

Table 2: Anticancer Activity Against Melanoma Cells

Structure-Activity Relationship (SAR)

The biological activity of cinnamamide derivatives, including 4-(trifluoromethyl)cinnamamide, is influenced by their structural characteristics. Studies have shown that modifications to the aromatic ring and the position of substituents can enhance or diminish biological effects. For instance, the introduction of electron-withdrawing groups like trifluoromethyl increases lipophilicity and may improve cellular uptake .

Case Studies

- Antimicrobial Efficacy : A study evaluated various cinnamamide derivatives, including those with trifluoromethyl substitutions, revealing their effectiveness against resistant bacterial strains, thus supporting their potential as antibiotic candidates .

- Anticancer Mechanism : Another investigation into the anticancer properties highlighted how structural modifications led to significant reductions in metastatic behavior in melanoma cells, suggesting that further optimization could yield more effective therapeutic agents .

Propriétés

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.